molecular formula C7H12O2 B3066975 Butylmalondialdehyde CAS No. 98962-47-1

Butylmalondialdehyde

Cat. No. B3066975
CAS RN: 98962-47-1
M. Wt: 128.17 g/mol
InChI Key: SJHPCESDWYKTTA-UHFFFAOYSA-N
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Description

Butylmalondialdehyde is a chemical compound . It is used in various applications, including as a reagent in chemical reactions .


Synthesis Analysis

The synthesis of Butylmalondialdehyde and similar compounds often involves complex chemical reactions . These reactions can involve various stages and require precise control over conditions such as temperature and pressure . Recent advancements in techniques for the liquid chromatography (LC) and gas chromatography (GC)-based analysis of similar compounds like Malondialdehyde (MDA) have been reported .


Molecular Structure Analysis

The molecular structure of Butylmalondialdehyde is an important aspect of its chemical properties . Tools like MolView can be used to visualize the molecular structure of compounds like Butylmalondialdehyde . MDA, a similar compound, is a small and reactive organic molecule that occurs ubiquitously among eukaryotes, formed by three carbon molecules with two aldehyde groups at the carbon 1 and carbon 3 positions .


Chemical Reactions Analysis

The chemical reactions involving Butylmalondialdehyde can be complex and varied . For instance, MDA, a similar compound, is an end-product of lipid peroxidation and a side product of thromboxane A2 synthesis . It is not only a frequently measured biomarker of oxidative stress, but its high reactivity and toxicity underline the fact that this molecule is more than “just” a biomarker .


Physical And Chemical Properties Analysis

The physical and chemical properties of Butylmalondialdehyde are crucial for understanding its behavior in various applications . These properties can be determined using various techniques, including density measurements, speed of sound measurements, and conductivity measurements .

Scientific Research Applications

Oxidative Demethylation in Liver Microsomes

Research has shown that tertiary butyl alcohol, closely related to butylmalondialdehyde, can be oxidatively demethylated in rat liver microsomes. This process involves the conversion of t-butanol into formaldehyde, indicating its potential metabolic interactions in biological systems (Cederbaum & Cohen, 1980).

Studies on Strong Hydrogen Bonds

Butylmalondialdehyde derivatives have been a subject of study in the context of strong intramolecular hydrogen bonds. These studies, particularly on alkylated cyanomalonaldehyde derivatives, have employed deuterium NMR and ab initio methods to understand the molecular behavior of these compounds (Zhao et al., 2002).

Microencapsulation Processes

The microencapsulation of butyl stearate with melamine-formaldehyde resin, which may include derivatives or related compounds like butylmalondialdehyde, has been investigated to understand the effects of pH value changes on the composition and thermal stability of microcapsules. This study highlights the potential applications in creating stable, encapsulated materials for various uses (Alič et al., 2012).

Schiff Bases and Antimicrobial Activities

The antimicrobial activities of Schiff bases, which can be formed from aldehydes like butylmalondialdehyde, have been reviewed. These compounds show a range of biological activities and are significant in industrial and medical applications (da Silva et al., 2011).

Measurement in Biological Samples

Butylmalondialdehyde and its related compounds, like malondialdehyde, have been the subject of research in measuring and quantifying their presence in biological samples. This is important in understanding cellular injury and oxidative stress (Grotto et al., 2007).

Safety and Hazards

Butylmalondialdehyde, like many chemical compounds, can pose certain safety hazards . It is highly flammable, causes serious eye irritation, and is harmful to aquatic life . Proper safety measures should be taken when handling this compound .

properties

IUPAC Name

2-butylpropanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-7(5-8)6-9/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHPCESDWYKTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604051
Record name Butylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butylmalondialdehyde

CAS RN

98962-47-1
Record name Butylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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